molecular formula C12H14FNO B603757 1-[(3-Fluorophenyl)acetyl]pyrrolidine CAS No. 1091581-54-2

1-[(3-Fluorophenyl)acetyl]pyrrolidine

Cat. No.: B603757
CAS No.: 1091581-54-2
M. Wt: 207.24g/mol
InChI Key: PZKLCHKOHRDYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Fluorophenyl)acetyl]pyrrolidine is an organic compound that belongs to the class of ketones It is characterized by the presence of a fluorophenyl group attached to an ethanone backbone, with a pyrrolidinyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluorophenyl)acetyl]pyrrolidine typically involves the reaction of 3-fluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired ketone. Commonly used catalysts include acids or bases, and the reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)acetyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-Fluorophenyl)acetic acid.

    Reduction: Formation of 2-(3-Fluorophenyl)-1-(1-pyrrolidinyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Fluorophenyl)acetyl]pyrrolidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)acetyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-1-(1-pyrrolidinyl)ethanone
  • 2-(3-Bromophenyl)-1-(1-pyrrolidinyl)ethanone
  • 2-(3-Methylphenyl)-1-(1-pyrrolidinyl)ethanone

Uniqueness

1-[(3-Fluorophenyl)acetyl]pyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

1091581-54-2

Molecular Formula

C12H14FNO

Molecular Weight

207.24g/mol

IUPAC Name

2-(3-fluorophenyl)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C12H14FNO/c13-11-5-3-4-10(8-11)9-12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,9H2

InChI Key

PZKLCHKOHRDYLA-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CC2=CC(=CC=C2)F

Origin of Product

United States

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